Ethyl 2-amino-3,3-dimethylpentanoate
Description
Ethyl 2-amino-3,3-dimethylpentanoate is a branched-chain amino acid ester characterized by a pentanoate backbone substituted with an amino group at position 2 and two methyl groups at position 2. For instance, ethyl esters with amino and alkyl substituents are often intermediates in synthesizing heterocyclic compounds or pharmaceuticals, as seen in the synthesis of pyrimidinones and pyrido[1,2-a]pyrimidin-4-ones .
Properties
IUPAC Name |
ethyl 2-amino-3,3-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-9(3,4)7(10)8(11)12-6-2/h7H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHDHIZXDKTYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3,3-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutanal with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is carefully monitored to maintain consistent product quality. The use of automated systems and advanced analytical techniques helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,3-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3,3-dimethylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following table summarizes key structural analogs, their properties, and applications based on the evidence:
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., bromo in , cyano in ) enhances reactivity in cross-coupling or cyclization reactions.
- Ester vs. Amide Backbone: Ethyl 2-amino-3,3-dimethylpentanoate’s ester group may confer higher solubility in organic solvents compared to amide analogs (e.g., ), which are more polar and prone to hydrogen bonding.
Physicochemical Properties
- Solubility : Ethyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetic acid) compared to hydroxylated analogs (e.g., ), which show higher polarity due to fluorine and hydroxyl groups.
- Thermal Stability : Branched-chain esters (e.g., ) are typically more thermally stable than linear-chain derivatives, as methyl groups reduce steric strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
